N-(3-hydroxyphenyl)pentanamide - 55791-89-4

N-(3-hydroxyphenyl)pentanamide

Catalog Number: EVT-427821
CAS Number: 55791-89-4
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • N-(3-Hydroxyphenyl)arachidonoylamide (3-HPAA): This compound is a substrate for prostaglandin endoperoxide synthase (PGHS), particularly PGHS-2, and can selectively inactivate it [].
  • N-(3-hydroxyphenyl)-N'-[3-(2-hydroxyethylamino)propyl]oxamide: This compound, along with its dicopper(II) complex, exhibits DNA-binding properties and cytotoxic activity against cancer cells [].
  • N-Benzyl-N-(3-(tert-butyl)-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino)benzamide (NDB): This compound acts as a selective antagonist of Farnesoid X receptor α (FXRα), influencing its dimerization and potentially offering therapeutic benefits for metabolic disorders [, ].
Synthesis Analysis

For example, N-(3-hydroxyphenyl)benzamide (3) is synthesized by the condensation of 3-hydroxyaniline (1) with benzoyl chloride (2) in an aqueous medium []. Various 3-O-derivatives of N-(3-hydroxyphenyl)benzamide are prepared by O-alkylation, reacting it with different alkyl halides under reflux conditions in the presence of sodium ethoxide and ethanol [].

Molecular Structure Analysis
  • Crystal structure of N-(3-hydroxyphenyl)succinimide: In this compound, the dihedral angle between the benzene and pyrrolidine rings is 53.9 (1)° [].
  • Crystal structure of N-(3-Hydroxyphenyl)-p-toluenesulfonamide: The dihedral angle between the toluene and phenol moieties in this compound is 69.48(5)° [].
Chemical Reactions Analysis

For instance, the metabolism of 2',3',5'-Tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine (WS070117) in rat urine includes hydrolysis of the three ester groups to produce N6-(3-hydroxyphenyl) adenosine (M8) []. Further hydrolysis leads to the formation of N6-(3-hydroxyphenyl) adenine (M7) by losing ribofuranose [].

Mechanism of Action
  • 3-HPAA: This compound acts as both a substrate and a selective, metabolism-dependent inactivator of PGHS-2, although the exact mechanism of inactivation requires further investigation [].
  • NDB: This compound functions as a selective antagonist of FXRα by inducing conformational changes in the receptor, promoting homodimerization, and inhibiting its interaction with retinoid X receptor (RXR) []. This antagonistic activity ultimately affects the expression of FXRα target genes involved in metabolic processes [, ].
Applications
    • Pain and inflammation: Compounds like 3-HPAA, by acting on PGHS enzymes, may offer therapeutic benefits for pain and inflammation [].
    • Metabolic disorders: NDB, as a selective FXRα antagonist, shows promise in treating metabolic disorders like diabetes [, ].
    • Cancer: Certain N-(3-hydroxyphenyl) derivatives, such as N-(3-hydroxyphenyl)-N'-[3-(2-hydroxyethylamino)propyl]oxamide and its dicopper(II) complex, exhibit promising anticancer activities through DNA binding and cytotoxicity [].

N-(3-hydroxyphenyl)benzamide

  • Compound Description: This compound serves as a parent molecule for synthesizing various 3-O-derivatives through O-alkylation reactions. [] These derivatives, denoted as 5a-f, were synthesized and evaluated for enzyme inhibition activity against butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes. []
  • Relevance: N-(3-hydroxyphenyl)benzamide shares the core N-(3-hydroxyphenyl)amide structure with N-(3-hydroxyphenyl)pentanamide. The primary difference lies in the substituent attached to the carbonyl group: a phenyl ring in N-(3-hydroxyphenyl)benzamide versus a pentyl chain in N-(3-hydroxyphenyl)pentanamide. []

N-(3-hydroxyphenyl)succinimide

  • Compound Description: The crystal structure of this compound has been reported, highlighting a dihedral angle of 53.9° between the benzene and pyrrolidine rings. [] Crystal packing analysis reveals the formation of zigzag C(8) chains along the [] direction due to strong O—H⋯O hydrogen bonds. [] These chains further interact through C—H⋯π interactions to form sheets parallel to (100). []

N-(3-Hydroxyphenyl)arachidonoylamide (3-HPAA)

  • Compound Description: This arachidonic acid derivative is a substrate for purified prostaglandin endoperoxide synthase (PGHS), particularly PGHS-2. [] 3-HPAA undergoes oxygenation by PGHS-2 to form prostaglandin and hydroxyeicosatetraenoate products without any observed oxidation of the phenolamide moiety. [] Interestingly, 3-HPAA selectively and irreversibly inactivates PGHS-2 in a dose-dependent manner, with complete inactivation achieved at 10 μM. [] This inactivation mechanism does not involve covalent modification of PGHS-2 or heme moiety damage. []
  • Relevance: 3-HPAA shares the N-(3-hydroxyphenyl)amide core structure with N-(3-hydroxyphenyl)pentanamide. The key difference lies in the acyl group attached to the nitrogen: an arachidonoyl group in 3-HPAA versus a pentanoyl group in N-(3-hydroxyphenyl)pentanamide. []

N-(3-Hydroxyphenyl)acetamide

  • Compound Description: This compound is an acetanilide derivative. While other acetanilide derivatives like acetanilide, paracetamol, and phenacetin have known crystal structures, the structure of N-(3-hydroxyphenyl)acetamide was previously unsolved. [] This compound potentially exhibits analgesic and antipyretic activities, characteristic of acetanilide derivatives, but with potential side effects. []
  • Relevance: N-(3-hydroxyphenyl)acetamide shares the N-(3-hydroxyphenyl)amide core structure with N-(3-hydroxyphenyl)pentanamide, differing only in the acyl group: an acetyl group in N-(3-hydroxyphenyl)acetamide compared to a pentanoyl group in N-(3-hydroxyphenyl)pentanamide. []
  • Compound Description: NDB acts as a selective antagonist of farnesoid X receptor α (FXRα). [] It increases FXRα dimerization affinity and stabilizes the interaction between the two FXRα subunits. [] Key residues involved in NDB binding include Leu291, Met294, Ala295, His298, Met332, Ser336, Ala452, and Leu455. [] NDB promotes FXR homodimerization, inhibits FXR/RXR heterodimer formation, and reduces gluconeogenic gene expression in db/db mice. []
  • Relevance: While NDB and N-(3-hydroxyphenyl)pentanamide differ significantly in their overall structure, both are benzamide derivatives. NDB's antagonist activity against FXRα highlights the potential of exploring benzamide derivatives, including N-(3-hydroxyphenyl)pentanamide, for similar pharmacological activities. [, ]

2',3',5'-Tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine (WS070117)

  • Compound Description: This adenosine analog exhibits anti-hyperlipidemic activity in both in vitro and in vivo studies. [] Metabolic studies in rats revealed seven metabolites, including phase I metabolites like N6-(3-hydroxyphenyl) adenosine (M8) and N6-(3-hydroxyphenyl) adenine (M7), formed by hydrolysis. [] Phase II metabolites involved hydroxylation, glucuronidation, and sulfation, yielding compounds like 8-hydroxy-N6-(3-hydroxyphenyl) adenosine (M6) and N6-(3-O-β-D-glucuronidyphenyl) adenine (M2). []
  • Relevance: Although structurally distinct from N-(3-hydroxyphenyl)pentanamide, 2',3',5'-Tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine shares the 3-hydroxyphenyl group. The presence of this group as a metabolically stable moiety in WS070117 suggests its potential importance for biological activity and warrants further investigation of N-(3-hydroxyphenyl)pentanamide for similar pharmacological effects. []

Properties

CAS Number

55791-89-4

Product Name

N-(3-hydroxyphenyl)pentanamide

IUPAC Name

N-(3-hydroxyphenyl)pentanamide

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C11H15NO2/c1-2-3-7-11(14)12-9-5-4-6-10(13)8-9/h4-6,8,13H,2-3,7H2,1H3,(H,12,14)

InChI Key

YUOQLSHROSKERF-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC(=CC=C1)O

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.